N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide
Description
N-(2-{[(Furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide is a sulfonamide derivative featuring a cyclohexylamine backbone substituted with a furan-2-ylmethyl group at the amino position and a benzenesulfonamide moiety. Sulfonamides are renowned for their biological activities, including antimicrobial, antioxidant, and receptor-modulating properties .
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-23(21,15-8-2-1-3-9-15)19-17-11-5-4-10-16(17)18-13-14-7-6-12-22-14/h1-3,6-9,12,16-19H,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWODGFDXSCAERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide typically involves the reaction of furan-2-ylmethanamine with cyclohexylamine and benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction process, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzenesulfonamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may act as a ligand, binding to metal ions or biomolecules through its furan and benzenesulfonamide moieties. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Differences :
- Furan vs. This could influence pharmacokinetic properties such as bioavailability .
- The target compound’s furan substituent may further modulate this geometry.
Physicochemical Properties
- Solubility : Sulfonamides with hydrophobic substituents (e.g., benzyl, cyclohexyl) exhibit lower aqueous solubility. The furan group’s polarity may improve solubility compared to purely aliphatic analogues .
- Crystallinity : N-Cyclohexyl-N-ethylbenzenesulfonamide crystallizes with two independent molecules per asymmetric unit, influencing its stability and formulation . The target compound’s furan group may disrupt crystal packing, leading to amorphous forms.
Biological Activity
N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a furan ring, a cyclohexyl group, and a benzenesulfonamide moiety. Its molecular formula is with a molecular weight of 414.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O5S |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation : In vitro assays revealed that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell survival and proliferation, such as the STAT5 pathway, which is crucial in chronic myelogenous leukemia (CML) cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MV4-11 (CML) | 0.87 | Induces apoptosis |
| MDA-MB-231 (Breast) | 1.1 | Inhibits invasion |
| K562 (Leukemia) | 0.86 | Blocks cell metastasis |
Antiviral Activity
Another area of interest is the antiviral activity against SARS-CoV-2. Derivatives of this compound have shown promising results as inhibitors of viral replication.
Research Findings:
- A derivative exhibited an IC50 value of 1.55 µM against SARS-CoV-2 Mpro, indicating a strong potential for further development as an antiviral agent .
Case Studies
- Study on CML Cells :
- Zebrafish Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
